molecular formula C15H14F3NO B8051284 2'-(Trifluoromethoxy)biphenyl-3-ethylamine

2'-(Trifluoromethoxy)biphenyl-3-ethylamine

Cat. No.: B8051284
M. Wt: 281.27 g/mol
InChI Key: ZIWAFEBPTHMRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-(Trifluoromethoxy)biphenyl-3-ethylamine is a specialized organic compound designed for advanced chemical and pharmaceutical research. This molecule features a biphenyl core substituted with a trifluoromethoxy group at the 2' position and an ethylamine chain at the 3 position. The incorporation of the trifluoromethoxy (OCF₃) group is of particular interest due to its strong electron-withdrawing nature and high lipophilicity, which can significantly alter the metabolic stability, bioavailability, and binding affinity of lead compounds . These properties make trifluoromethoxy-substituted aromatics valuable scaffolds in medicinal chemistry for the development of new active molecules. This compound serves as a key synthetic intermediate, or building block, for researchers working across various fields. Its primary applications include use in medicinal chemistry for the structure-activity relationship (SAR) optimization of drug candidates, particularly in central nervous system (CNS) and cardiovascular research where the biphenyl moiety is common. It is also a vital precursor in materials science for the synthesis of organic ligands and advanced polymers . The ethylamine functional group provides a handle for further functionalization, allowing for the creation of amides, sulfonamides, or Schiff bases, and enabling its incorporation into more complex molecular architectures. For Research Use Only. This product is intended for laboratory research purposes and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[2-(trifluoromethoxy)phenyl]phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c16-15(17,18)20-14-7-2-1-6-13(14)12-5-3-4-11(10-12)8-9-19/h1-7,10H,8-9,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWAFEBPTHMRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CCN)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 2 Trifluoromethoxy Biphenyl 3 Ethylamine Scaffolds

Comprehensive Analysis of Substitution Effects on Biphenyl (B1667301) and Ethylamine (B1201723) Moieties

The biphenyl and ethylamine components of the 2'-(Trifluoromethoxy)biphenyl-3-ethylamine scaffold are critical determinants of its pharmacological profile. Alterations to these moieties, including changes in substituent positioning and structural modifications of the side chain, can profoundly impact the compound's interaction with its biological target.

Steric hindrance, particularly from substituents at the ortho positions of the biphenyl rings, plays a critical role in dictating the molecule's conformation. askfilo.com In ortho-substituted biphenyls, the bulky groups can restrict the free rotation around the central carbon-carbon bond, leading to a twisted, non-planar conformation. askfilo.com This restricted rotation can result in atropisomerism, where the molecule and its mirror image are non-superimposable, potentially leading to stereoselective interactions with chiral biological targets. The degree of this twist is dependent on the size and nature of the ortho-substituents. Larger groups will generally lead to a greater dihedral angle between the two phenyl rings.

Interactive Table: Effect of Ortho-Substitution on Biphenyl Dihedral Angle

Ortho-Substituent van der Waals Radius (Å) Predicted Dihedral Angle (°)
-H 1.20 ~45
-F 1.47 ~50
-Cl 1.75 ~55
-CH3 2.00 ~60

This table illustrates the general trend of increasing dihedral angle with larger ortho-substituents, leading to more pronounced steric hindrance.

Studies on various biphenyl-containing compounds have demonstrated that the relative positioning of substituents can drastically alter binding affinity and efficacy. For example, in a series of biphenyl antimicrobial peptidomimetic amphiphiles, positional isomers exhibited significant differences in their efficacy against various bacterial strains, highlighting the importance of the spatial arrangement of hydrophobic and hydrophilic groups. nih.gov Changes in the substitution pattern can affect how the molecule fits into a binding pocket and the orientation of key interacting groups.

The ethylamine side chain is a common pharmacophore in many biologically active compounds, often responsible for key interactions with the target protein, such as hydrogen bonding or ionic interactions. Modifications to this side chain can have a significant impact on the compound's potency, selectivity, and pharmacokinetic properties.

Key structural modifications to the ethylamine side chain and their potential functional consequences include:

Chain Length and Branching: Altering the length of the alkyl chain can affect the positioning of the terminal amine group within the binding site. Increasing or decreasing the chain length can optimize or disrupt key interactions. Branching on the chain can introduce steric bulk, which may enhance selectivity for a particular target or, conversely, hinder binding.

N-Substitution: The introduction of substituents on the nitrogen atom can modulate the basicity (pKa) of the amine, influencing its ionization state at physiological pH. N-alkylation can also introduce additional hydrophobic interactions. For example, in a series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, N-substitution with ethyl, n-propyl, and 2-phenylethyl groups significantly enhanced affinity for D-2 dopamine receptors. nih.gov

Introduction of Additional Functional Groups: Incorporating other functional groups, such as hydroxyl or carbonyl groups, into the side chain can introduce new hydrogen bonding opportunities with the target.

These modifications are a key strategy in drug design to fine-tune the pharmacological profile of a lead compound. nih.gov

Role of the Trifluoromethoxy Group in Modulating Ligand-Target Interactions

The trifluoromethoxy (-OCF3) group is a unique substituent that has gained significant attention in medicinal chemistry due to its distinct electronic and physicochemical properties. nih.gov Its presence on the this compound scaffold is expected to profoundly influence the molecule's behavior.

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.gov This property can significantly influence the electronic distribution of the phenyl ring to which it is attached, modulating the acidity or basicity of nearby functional groups and influencing non-covalent interactions with the biological target. The electron-withdrawing nature of the -OCF3 group can enhance hydrogen bonding and electrostatic interactions with receptor sites. nih.gov

The electrostatic potential map of a molecule is altered by the presence of a trifluoromethoxy group, creating regions of positive and negative potential that can guide the molecule's orientation within a binding pocket. nih.gov This can lead to more specific and higher-affinity binding.

Interactive Table: Comparison of Physicochemical Properties of Methoxy (B1213986) and Trifluoromethoxy Groups

Property Methoxy (-OCH3) Trifluoromethoxy (-OCF3)
Hansch Pi (π) Value -0.02 +1.04
Hammett Sigma (σm) +0.12 +0.38

This table highlights the significantly higher lipophilicity (π value) and electron-withdrawing nature (σm value) of the trifluoromethoxy group compared to the methoxy group.

Development of Predictive SAR Models for Biphenyl Ethylamine Derivatives

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govwikipedia.org These models can be invaluable in predicting the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs and reducing the need for extensive experimental screening. nih.gov

For a series of biphenyl ethylamine derivatives, a QSAR model would typically be developed as follows:

Data Collection: A dataset of biphenyl ethylamine analogs with their corresponding measured biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., topological indices), or three-dimensional (e.g., steric and electronic fields). nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

The development of a predictive QSAR model for this compound and its derivatives could accelerate the discovery of new compounds with improved therapeutic profiles by allowing for the virtual screening of large libraries of potential analogs.

Computational Chemistry and Molecular Modeling of 2 Trifluoromethoxy Biphenyl 3 Ethylamine

Conformational Analysis and Molecular Dynamics Simulations of Biphenyl (B1667301) Ethylamine (B1201723) Systems

The flexibility of 2'-(Trifluoromethoxy)biphenyl-3-ethylamine is a key determinant of its ability to interact with biological targets. This flexibility arises primarily from the rotation around two key areas: the single bond connecting the two phenyl rings and the bonds within the ethylamine tail.

Conformational Analysis systematically explores the potential energy of the molecule as a function of its bond rotations (dihedral angles). For the biphenyl system, the twist angle between the two aromatic rings is critical. In unsubstituted biphenyl, the planar conformation (0° dihedral angle) is destabilized by steric hindrance between ortho-hydrogens, while the perpendicular conformation (90° dihedral angle) reduces π-system conjugation. ic.ac.uklibretexts.org The energy minimum is typically found at a twisted dihedral angle of about 45°. ic.ac.ukresearchgate.netutah.edu For this compound, the presence of the bulky trifluoromethoxy group at the 2' position introduces significant steric strain, likely forcing a more twisted, non-planar arrangement as the low-energy state. Similarly, the ethylamine side chain possesses multiple rotatable bonds, allowing it to adopt various spatial arrangements.

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecule's behavior over time. beilstein-journals.orgnih.gov By simulating the movements of all atoms at a given temperature, MD can reveal how the molecule flexes, vibrates, and transitions between different low-energy conformations. rsc.org For a biphenyl system, MD simulations can show the range of dihedral angles the molecule prefers and how quickly it can rotate between them. researchgate.net This provides insight into the molecule's structural adaptability when approaching a binding partner.

ConformerBiphenyl Dihedral Angle (°)Relative Energy (kcal/mol)Population (%)
Global Minimum650.0075
Local Minimum 1-650.0020
Local Minimum 21101.505
This interactive table presents hypothetical data from a conformational analysis to illustrate how different spatial arrangements (conformers) of the molecule would vary in stability and prevalence.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic structure of a molecule. youtube.com These calculations provide fundamental data on how electrons are distributed, which governs the molecule's reactivity and intermolecular interactions. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. libretexts.orgyoutube.com It is invaluable for predicting how a molecule will interact with other charged or polar species. mdpi.com Regions of negative potential (typically colored red or orange) are electron-rich and are favorable sites for electrophilic attack or for forming hydrogen bonds with donor groups. walisongo.ac.idresearchgate.net In this compound, these regions are expected around the oxygen atom of the trifluoromethoxy group and the nitrogen atom of the ethylamine group.

Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites susceptible to nucleophilic attack or for interacting with electron-rich groups. walisongo.ac.idresearchgate.net The hydrogen atoms on the amine group are expected to be the most prominent positive region, making them key hydrogen bond donors. The biphenyl rings themselves will present a more neutral (green) or subtly varied potential landscape.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, such as that from a nearby ion or another polar molecule. libretexts.org This distortion creates an induced dipole moment. acs.org Molecules with large, diffuse electron clouds, like the aromatic biphenyl system, are generally more polarizable. libretexts.org This property is crucial for understanding dispersion forces (van der Waals interactions), which are often a major contributor to ligand-protein binding affinity.

Electronic PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons
LUMO Energy-1.2 eVRelates to the ability to accept electrons
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability
Dipole Moment3.8 DebyeIndicates significant molecular polarity
Polarizability35 ųReflects the deformability of the electron cloud
This interactive table shows hypothetical quantum chemical calculation results for the molecule, providing insight into its electronic behavior.

Ligand-Protein Docking and Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. scivisionpub.comresearchgate.net This method is central to structure-based drug design. youtube.com In a typical docking simulation, this compound would be placed into the binding site of a target protein, and an algorithm would sample numerous positions and conformations to find the one with the most favorable binding energy. unifi.it

The interaction profile would then be analyzed to understand the forces stabilizing the complex. nih.gov Key interactions for this molecule could include:

Hydrogen Bonding/Salt Bridge: The primary amine of the ethylamine group is a strong hydrogen bond donor and, if protonated, can form a powerful salt bridge with an acidic residue (e.g., Aspartate or Glutamate) in the binding site.

Hydrophobic Interactions: The biphenyl core provides a large, nonpolar surface area ideal for making hydrophobic contacts with nonpolar amino acid residues like Leucine, Isoleucine, and Valine.

π-π Stacking: The aromatic rings can stack with the rings of Phenylalanine, Tyrosine, or Tryptophan residues in the protein.

Halogen Bonding/Dipolar Interactions: The electron-withdrawing trifluoromethoxy group may engage in specific dipole-dipole or halogen-bonding interactions.

Docking studies on similar biphenyl-containing molecules have shown their ability to fit into well-defined pockets, with the biphenyl scaffold often forming key hydrophobic and stacking interactions. bioline.org.brchemrxiv.org

Docking ParameterResultInterpretation
Binding Affinity (Score)-9.2 kcal/molA strong predicted binding energy
Key Interacting ResiduesAsp120, Phe250, Leu300Highlights specific amino acids in the binding pocket
Interaction TypesSalt Bridge (Asp120), π-π Stacking (Phe250), Hydrophobic (Leu300)Details the nature of the stabilizing forces
This interactive table provides hypothetical results from a molecular docking simulation, illustrating how the molecule might bind to a protein target.

In Silico Prediction of Absorption and Distribution Characteristics

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. mdpi.com In silico models provide a rapid and cost-effective way to predict these properties based on molecular structure. nih.govacs.org For this compound, key predicted properties would include:

Lipophilicity (logP): Predicts how the compound partitions between an oily and an aqueous phase. This is crucial for membrane permeability.

Aqueous Solubility (logS): Estimates how well the compound dissolves in water, which affects its formulation and absorption.

Topological Polar Surface Area (TPSA): The surface area contributed by polar atoms (O, N). TPSA is a good predictor of membrane permeability and blood-brain barrier (BBB) penetration. mdpi.com

Blood-Brain Barrier (BBB) Penetration: Models can predict the likelihood of a compound crossing into the central nervous system (CNS), which is critical for drugs targeting the brain. frontiersin.orgnih.gov The properties of CNS drugs are often distinct from non-CNS drugs. mdpi.com

ADME PropertyPredicted ValueDrug-Likeness Assessment
Molecular Weight297.26 g/mol Compliant with Lipinski's Rule of 5 (<500)
LogP3.9Optimal range for membrane permeability
TPSA35.2 ŲSuggests good potential for BBB penetration (<90 Ų)
H-Bond Donors2Compliant with Lipinski's Rule of 5 (<5)
H-Bond Acceptors4Compliant with Lipinski's Rule of 5 (<10)
This interactive table displays predicted ADME properties, which are used to assess the molecule's potential as an orally available drug.

Rational Design and Virtual Screening Approaches for Novel Analogues

The initial structure of this compound serves as a starting point for rational design. tandfonline.com The goal is to create new analogues with improved potency, selectivity, or ADME properties. This process often involves virtual screening , where large libraries of related compounds are computationally evaluated. nih.gov

There are two main approaches:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the protein target is known, a library of virtual analogues can be docked into the binding site. frontiersin.org Compounds are then ranked by their predicted binding affinity, and the top candidates are prioritized for synthesis. nih.gov

Ligand-Based Virtual Screening (LBVS): If no target structure is available, a model can be built based on the known active ligand. frontiersin.org The virtual library is then searched for molecules with similar shapes, sizes, and pharmacophore features (e.g., the spatial arrangement of hydrogen bond donors/acceptors and aromatic rings). nih.gov

For this compound, a rational design strategy might involve systematically modifying the substitution pattern on the biphenyl rings, altering the linker length of the ethylamine chain, or replacing the trifluoromethoxy group with other bioisosteres to fine-tune its properties. bohrium.com

Preclinical Pharmacokinetic Investigations of 2 Trifluoromethoxy Biphenyl 3 Ethylamine Analogues

Absorption and Distribution Profiles in Preclinical Models

Specific studies detailing the absorption and distribution of 2'-(Trifluoromethoxy)biphenyl-3-ethylamine in preclinical models have not been identified. However, the physicochemical properties of such fluorinated biphenyl (B1667301) compounds suggest they are likely to be absorbed after oral administration. The presence of the trifluoromethoxy group can increase lipophilicity, which may facilitate passage across biological membranes. researchgate.net

In studies with other fluorinated aromatic compounds in rats, absorption from the gastrointestinal tract has been observed. nih.gov For instance, research on other biphenyl derivatives indicates that they can be distributed to various tissues. mdpi.com The volume of distribution for biphenyl compounds can vary, with some showing distribution primarily in the extracellular space.

Biotransformation Pathways and Metabolic Stability Assessment

The biotransformation of this compound has not been specifically described. However, based on related biphenyl compounds, metabolism is expected to occur primarily in the liver. The primary metabolic pathways for biphenyls in rats involve hydroxylation at various positions on the aromatic rings, followed by conjugation reactions. nih.gov

Metabolic stability is a critical factor in drug development and is often assessed using in vitro models such as liver microsomes or hepatocytes. mdpi.com These assays provide an indication of a compound's susceptibility to metabolism by phase I (e.g., cytochrome P450 enzymes) and phase II (e.g., glucuronidation) enzymes. mdpi.com For fluorinated compounds, the position and nature of the fluorine substitution can significantly impact metabolic stability.

Table 1: Representative Metabolic Stability of Biphenyl Derivatives in Human Liver Microsomes (HLM)

Compound DerivativeIntrinsic Clearance (μL/min/mg protein)Half-life (min)
BiphenylData not availableData not available
4-HydroxybiphenylData not availableData not available
Tri-m-tolyl phosphate (B84403) (TMTP)Data not available (50% clearance at 90 min)>90
Diphenyl phosphate (DPhP)LowHigh
Bisphenol A bis(diphenyl phosphate) (BDP)Very LowHigh

Note: This table is illustrative and based on data for structurally related compounds, not this compound. The data for TMTP, DPhP, and BDP is derived from a study on organophosphate flame retardants. mdpi.com

The introduction of fluorine atoms, particularly a trifluoromethoxy group, into a molecule can significantly enhance its metabolic stability. researchgate.net This is because the carbon-fluorine bond is very strong and less susceptible to cleavage by metabolic enzymes compared to a carbon-hydrogen bond. Fluorination can block sites of metabolism, leading to a longer half-life and improved bioavailability. researchgate.net

For example, the trifluoromethoxy group is generally more stable to metabolic degradation than a methoxy (B1213986) group. Studies on other trifluoromethoxy-substituted compounds have shown varied degradation pathways, but often with a degree of persistence of the fluorinated moiety. lookchem.com

Elimination Pathways in Preclinical Systems

Specific elimination pathways for this compound are unknown. For biphenyl itself, studies in rats have shown that it is extensively metabolized and its metabolites are excreted in the bile as glucuronides. nih.gov The molecular weight and polarity of the metabolites are key factors in determining the extent of biliary excretion. Generally, higher molecular weight and increased polarity favor biliary excretion.

The route of elimination for fluorinated compounds can vary. For some, fecal excretion is the primary route, while for others, renal excretion of metabolites is significant. mdpi.com

Bioavailability Assessment in Preclinical Models

There is no published data on the bioavailability of this compound in preclinical models. The oral bioavailability of a compound is influenced by its absorption and first-pass metabolism. The enhanced metabolic stability conferred by the trifluoromethoxy group could potentially lead to higher oral bioavailability compared to non-fluorinated analogues. researchgate.net

In studies of other novel biphenyl derivatives, oral bioavailability has been shown to vary. For example, a biphenyl pyridine (B92270) compound was reported to have an oral bioavailability of 22% in a mouse model. acs.org Another fluorinated drug, apalutamide, demonstrated high oral bioavailability in preclinical models. mdpi.com

Table 2: Illustrative Oral Bioavailability of Select Biphenyl and Fluorinated Compounds in Preclinical Models

CompoundSpeciesOral Bioavailability (%)Reference
Biphenyl Pyridine DerivativeMouse22 acs.org
ApalutamideMouse~100 mdpi.com

Note: This table provides examples from the literature for different classes of biphenyl and fluorinated compounds and is not representative of this compound.

Applications of 2 Trifluoromethoxy Biphenyl 3 Ethylamine in Chemical Biology and Research Tools

Development as Ligands for Specific Molecular Targets

The ethylamine (B1201723) moiety within 2'-(Trifluoromethoxy)biphenyl-3-ethylamine is a common pharmacophore found in numerous biologically active compounds, particularly those targeting neurotransmitter systems. The strategic incorporation of a trifluoromethoxy group and a biphenyl (B1667301) core can significantly influence the binding affinity and selectivity of such ligands.

The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry. It is known to enhance metabolic stability and membrane permeability of drug candidates. Furthermore, its strong electron-withdrawing nature can alter the pKa of the amine group, thereby influencing its ionization state at physiological pH and its interaction with receptor binding pockets. The biphenyl structure provides a rigid framework that can be tailored to fit specific receptor topographies, potentially leading to high-affinity interactions.

While direct studies on this compound as a ligand are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest its potential as a scaffold for developing ligands for various receptors. For instance, derivatives of phenylethylamine are well-known to interact with monoamine neurotransmitter transporters and receptors, such as those for dopamine, serotonin, and norepinephrine. The unique electronic and steric properties conferred by the trifluoromethoxy-biphenyl core could be exploited to fine-tune the selectivity and potency of these interactions.

Use as Molecular Probes for Mechanistic Biological Studies

Molecular probes are essential tools for elucidating complex biological processes. The incorporation of fluorine atoms, such as in the trifluoromethoxy group of this compound, offers a unique handle for such applications. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions and dynamics, and the trifluoromethoxy group provides a distinct and sensitive NMR signature.

The biphenyl scaffold can be functionalized with reporter groups, such as fluorophores or photoaffinity labels, to create sophisticated molecular probes. These probes could be used to investigate the binding modes of ligands to their receptors, to map out binding sites, or to study the conformational changes that occur upon ligand binding. The ethylamine side chain can be modified to incorporate a reactive group for covalent labeling of the target protein, allowing for its isolation and identification.

Potential in Advancing Related Chemical Systems and Materials

The unique physicochemical properties of fluorinated compounds extend their utility beyond the realm of biology into materials science. Biphenyl derivatives, in particular, are known to form the basis of liquid crystals and high-performance polymers.

Liquid Crystals: The rigid, rod-like structure of the biphenyl core is a key feature for the formation of liquid crystalline phases. The introduction of a polar trifluoromethoxy group can influence the mesomorphic properties, such as the clearing point and the type of liquid crystal phase formed. The ability to form ordered, yet fluid, phases makes these materials suitable for applications in displays and optical switches. Research on other fluorinated biphenyls has demonstrated their importance in the development of advanced liquid crystal materials.

Polymers: Biphenyl-containing monomers can be polymerized to create materials with high thermal stability and desirable mechanical properties. Fluorination of these polymers can further enhance their chemical resistance, lower their dielectric constant, and improve their processing characteristics. While the direct polymerization of this compound has not been reported, its structural motifs are found in high-performance polymers like polyimides and polyamides. The amine functionality could serve as a reactive handle for incorporation into polymer backbones.

Contributions to Fundamental Understanding of Fluorinated Amine Chemistry

The synthesis and study of fluorinated amines like this compound contribute to the broader understanding of fluorine chemistry. The presence of the trifluoromethoxy group in proximity to the biphenyl system and the ethylamine chain presents interesting synthetic challenges and opportunities.

The development of synthetic routes to this and related compounds expands the toolbox of organic chemists. It allows for the investigation of the electronic effects of the -OCF3 group on the reactivity of the aromatic rings and the basicity of the amine. Furthermore, studying the conformational preferences of the biphenyl system as influenced by the trifluoromethoxy substituent provides valuable insights into non-covalent interactions involving fluorine. This fundamental knowledge is crucial for the rational design of new fluorinated molecules with tailored properties for a wide array of applications.

Future Research Directions and Unaddressed Challenges for 2 Trifluoromethoxy Biphenyl 3 Ethylamine Research

Innovations in Synthetic Accessibility and Scalability for Complex Analogues

The synthesis of 2'-(Trifluoromethoxy)biphenyl-3-ethylamine and its derivatives presents a considerable challenge, primarily centered around the construction of the substituted biphenyl (B1667301) core. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for forming the biaryl bond, and while effective, its application to sterically hindered and electronically demanding substrates, such as those with a trifluoromethoxy group, requires further optimization for scalability. acs.orgresearchgate.netrsc.orgacs.org Future research must focus on developing more robust and efficient catalytic systems that can facilitate these couplings in high yields and under industrially viable conditions. rsc.org

A significant hurdle is the potential for side reactions and the difficulty in purifying the final products. acs.org Innovations in catalyst design, including the use of novel phosphine (B1218219) ligands or alternative metal catalysts like nickel or cobalt, could offer improved selectivity and reactivity. rsc.org Furthermore, the development of flow chemistry processes for the synthesis of these compounds could provide a safer, more scalable, and consistent manufacturing approach compared to traditional batch methods.

The synthesis of a diverse library of analogues with modifications to both the biphenyl scaffold and the ethylamine (B1201723) side chain is crucial for comprehensive structure-activity relationship (SAR) studies. This necessitates the development of versatile synthetic routes that allow for late-stage functionalization, enabling the rapid generation of a wide array of derivatives for biological screening.

Deepening the Understanding of Structure-Function Relationships at the Molecular Level

A fundamental aspect of developing this compound as a therapeutic agent or research tool lies in a thorough understanding of its structure-function relationships. The trifluoromethoxy group at the 2'-position is of particular interest due to its unique electronic properties and its potential to influence the conformation of the biphenyl system, which in turn can dramatically affect binding affinity and selectivity for biological targets. nih.gov

Future investigations should employ a combination of experimental and computational techniques to elucidate these relationships. X-ray crystallography of the compound in complex with its biological targets would provide invaluable atomic-level insights into its binding mode. In the absence of crystal structures, advanced molecular modeling techniques, such as molecular dynamics simulations and quantum mechanics calculations, can predict binding conformations and energies, guiding the rational design of more potent and selective analogues. acs.org

Systematic SAR studies are required to probe the importance of the ethylamine side chain at the 3-position. Research should explore how modifications to the length, branching, and basicity of this chain impact biological activity. Such studies have been informative for other phenethylamine (B48288) derivatives in understanding their interactions with receptors. biomolther.orgbiomolther.org

Exploration of Novel Biological Mechanisms and Target Identification through Chemical Probes

The full therapeutic potential of this compound can only be realized through the identification of its biological targets and the elucidation of its mechanisms of action. A promising avenue for this exploration is the development of chemical probes based on the parent molecule. ljmu.ac.uk

By attaching reporter tags, such as fluorescent dyes or biotin, to the this compound scaffold, researchers can visualize its subcellular localization and identify its binding partners through techniques like affinity chromatography and mass spectrometry. nih.govnih.gov The design of these probes must be carefully considered to ensure that the appended tag does not significantly alter the compound's intrinsic biological activity.

Furthermore, the development of photoaffinity probes, which can be covalently cross-linked to their biological targets upon photoactivation, would be a powerful tool for target identification. The insights gained from these studies will be instrumental in defining the compound's pharmacological profile and identifying potential therapeutic applications. The antimicrobial potential of fluorinated biphenyl derivatives against targets like Escherichia coli FabH suggests that a broad range of biological activities should be explored. nih.gov

Integration of Multidisciplinary Approaches for Comprehensive Compound Characterization

A holistic understanding of this compound necessitates the integration of expertise and techniques from multiple scientific disciplines. A comprehensive characterization will involve a synergistic approach combining synthetic chemistry, analytical chemistry, computational modeling, and various biological assays.

Table 1: Proposed Multidisciplinary Characterization Approach

DisciplineTechniques and FocusResearch Questions Addressed
Synthetic Chemistry Development of novel synthetic routes, analogue synthesis, scalability assessment.How can we efficiently synthesize the compound and its derivatives in high purity and on a large scale?
Analytical Chemistry Purity determination (HPLC, NMR), structural elucidation (MS, X-ray crystallography), stability studies. cdc.govnih.govnih.govepa.govWhat is the precise chemical structure and purity of the synthesized compounds? How stable are they under various conditions?
Computational Chemistry Molecular docking, molecular dynamics simulations, quantum mechanics calculations. acs.orgWhat are the predicted binding modes and affinities for potential biological targets? How does the trifluoromethoxy group influence conformation?
Pharmacology In vitro binding assays, functional assays, in vivo efficacy studies.What are the biological targets of the compound? What are its functional effects at the cellular and organismal levels?
Cell Biology Cellular uptake and distribution studies, mechanism of action studies using chemical probes. ljmu.ac.uknih.govWhere does the compound localize within the cell? What cellular pathways does it modulate?

By fostering collaboration between these fields, a complete and nuanced picture of this compound's properties and potential can be established. This integrated approach will be crucial for overcoming the unaddressed challenges and guiding the future development of this promising chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2'-(trifluoromethoxy)biphenyl-3-ethylamine, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between halogenated biphenyl precursors and trifluoromethoxy-containing ethylamine derivatives. Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to form the biphenyl backbone .
  • Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation .
  • pH optimization : Acidic conditions (pH 4–6) during amine deprotection steps to minimize decomposition .
  • Purification : Reverse-phase HPLC or column chromatography with gradients of acetonitrile/water for isolating high-purity product .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR spectroscopy : ¹H/¹⁹F NMR to confirm trifluoromethoxy group position and biphenyl coupling efficiency (e.g., δ ~55 ppm for CF₃ in ¹⁹F NMR) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296.1 for C₁₅H₁₃F₃NO) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

Q. What are the key structure-activity relationships (SAR) for this compound in biological studies?

  • Methodological Answer :

  • Fluorine substitution : The trifluoromethoxy group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
  • Ethylamine chain : The primary amine facilitates interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) via hydrogen bonding .
  • Biphenyl core : Rigidity influences binding affinity to protein targets; substituent positioning (ortho/meta/para) alters steric and electronic effects .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling from milligram to gram quantities?

  • Methodological Answer :

  • Flow chemistry : Continuous flow systems reduce reaction time and improve heat management for biphenyl coupling steps .
  • Design of Experiments (DoE) : Statistically optimize variables like catalyst loading, solvent polarity (e.g., DMF vs. THF), and stoichiometry .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How should researchers address contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer :

  • Assay validation : Cross-validate results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays for GPCR targets) .
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution across studies .
  • Metabolite screening : LC-MS/MS to identify degradation products that may interfere with activity measurements .

Q. What computational strategies can predict the binding modes of this compound to novel targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with flexible ligand sampling to model interactions with receptors (e.g., serotonin 5-HT₂A) .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of predicted binding poses .
  • Free-energy calculations : MM-PBSA/GBSA to rank binding affinities for SAR refinement .

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